2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromophenyl groups and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 4-bromobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with hydrazine hydrate and 4-bromobenzaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-({5-[(4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific structural features, such as the presence of two bromophenyl groups and a hydrazide functional group.
Properties
Molecular Formula |
C16H14Br2N2OS |
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Molecular Weight |
442.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(4-bromophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2OS/c17-14-5-1-12(2-6-14)9-19-20-16(21)11-22-10-13-3-7-15(18)8-4-13/h1-9H,10-11H2,(H,20,21)/b19-9+ |
InChI Key |
ADNLJWIBHYANRO-DJKKODMXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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